![molecular formula C13H11BrO4S B2394490 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477866-37-8](/img/structure/B2394490.png)
5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione, often referred to as 4-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (4-Br-DDD), is an organic compound that has been studied for its numerous applications in the scientific research field. It has a wide range of uses in both laboratory and industrial settings. 4-Br-DDD has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a pharmaceutical agent. 4-Br-DDD has also been studied for its potential biomedical applications, such as its use in cancer therapy and as a drug delivery system.
Scientific Research Applications
5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied for its potential applications in the scientific research field. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been studied for its potential use as a pharmaceutical agent, as it has been shown to possess anti-inflammatory and anti-cancer properties. 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione has also been studied for its potential use as a drug delivery system, as it has been shown to be able to transport drugs across cell membranes.
Mechanism of Action
The mechanism of action of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is not yet fully understood. It is believed that 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been suggested that 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione have been studied in a variety of systems. In vitro studies have shown that 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is able to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to reduce the expression of genes involved in inflammation. In vivo studies have demonstrated that 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is able to inhibit the production of inflammatory mediators and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The use of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione in laboratory experiments has several advantages. It is easy to synthesize and can be used in a variety of reactions. It is also relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to the use of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione in laboratory experiments. It is a relatively expensive reagent, and it can be toxic if used in large amounts.
Future Directions
The potential applications of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione are still being explored. Future research may focus on the development of new synthesis methods for 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione and the development of novel applications for 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione, such as its use in drug delivery systems. Additionally, further research may focus on the biochemical and physiological effects of 5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione and its potential role in cancer therapy.
Synthesis Methods
5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized through a variety of methods, including a reaction between 4-bromophenyl sulfanylmethylene and 2,2-dimethyl-1,3-dioxane-4,6-dione. This reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF). A catalytic amount of a base, such as sodium hydroxide, is often added to the reaction mixture to facilitate the reaction. The reaction usually proceeds at room temperature, and the product can be isolated by simple filtration.
properties
IUPAC Name |
5-[(4-bromophenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO4S/c1-13(2)17-11(15)10(12(16)18-13)7-19-9-5-3-8(14)4-6-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXMFAHDGJTBLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=C(C=C2)Br)C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione |
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